molecular formula C23H20N2O2 B2921419 (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide CAS No. 324540-69-4

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide

Cat. No.: B2921419
CAS No.: 324540-69-4
M. Wt: 356.425
InChI Key: AWYBBKGZELVYKJ-CPNJWEJPSA-N
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Description

This compound is a substituted acrylamide featuring:

  • A cyano group at the C2 position.
  • A 2,4-dimethylphenyl substituent on the acrylamide nitrogen.
  • A 5-(p-tolyl)furan-2-yl moiety at the C3 position.

Properties

IUPAC Name

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-15-4-7-18(8-5-15)22-11-9-20(27-22)13-19(14-24)23(26)25-21-10-6-16(2)12-17(21)3/h4-13H,1-3H3,(H,25,26)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYBBKGZELVYKJ-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyano group , a furan ring , and a dimethylphenyl moiety, which contribute to its unique chemical properties. Its structure can be represented as:

 E 2 cyano N 2 4 dimethylphenyl 3 5 p tolyl furan 2 yl acrylamide\text{ E 2 cyano N 2 4 dimethylphenyl 3 5 p tolyl furan 2 yl acrylamide}

Synthesis

The synthesis typically involves the condensation of furan derivatives with appropriate amines under basic conditions. The reaction may utilize catalysts such as sodium hydride or potassium carbonate to facilitate the formation of the desired product through a Knoevenagel condensation mechanism.

Anticancer Properties

Research indicates that compounds similar to (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide exhibit significant anticancer effects. For instance, derivatives have shown potent activity against various cancer cell lines, including breast and colon cancer cells at low micromolar concentrations .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (μM)Reference
3-Furan-2-yl-N-p-tolyl-acrylamideBreast Cancer0.5
2,5-Dimethylthiophene derivativesColon Cancer<1
(E)-allyl 2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylateProstate Cancer0.8

The biological activity is believed to stem from the compound's ability to interact with various molecular targets. The cyano group serves as an electrophile, while the furan ring can participate in π-π interactions with aromatic residues in proteins. This interaction may inhibit key enzymes involved in cancer cell proliferation and survival.

Neuropharmacological Effects

Recent studies have highlighted the anxiolytic effects of compounds structurally related to (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide. Specifically, derivatives have been shown to modulate nicotinic acetylcholine receptors, which are crucial in anxiety regulation .

Table 2: Neuropharmacological Activity

Compound NameEffectDose (mg/kg)Reference
3-Furan-2-yl-N-p-tolyl-acrylamideAnxiolytic0.5
Similar Furan DerivativesNeuroprotective1.0

Case Studies

  • Anticancer Evaluation : A study evaluated the anticancer potential of various furan-based compounds against human topoisomerases, revealing that some derivatives exhibited selective inhibition and induced apoptosis in cancer cells .
  • Neuropharmacological Assessment : In a behavioral study using mice, the anxiolytic-like activity of 3-furan-2-yl-N-p-tolyl-acrylamide was assessed through elevated plus maze tests. Results indicated significant anxiolytic effects mediated by α7 nicotinic receptors .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

Compound Name Substituents Key Structural Differences Biological Targets
Target Compound C2: Cyano; N: 2,4-dimethylphenyl; C3: 5-(p-tolyl)furan-2-yl Reference α7 nAChR, CaV2.2 (predicted)
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] C3: Furan-2-yl; N: Methyl + p-tolyl Lacks cyano group; methylated nitrogen α7 nAChR (negative modulator), CaV2.2 (weak inhibition)
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] C3: Thiophen-2-yl; N: p-tolyl Thiophene instead of furan; lacks cyano group α7 nAChR (positive modulator), CaV2.2 (IC₅₀ = 12.3 µM)
PAM-2 [(E)-3-furan-2-yl-N-p-tolyl-acrylamide] C3: Furan-2-yl; N: p-tolyl Lacks cyano and 2,4-dimethylphenyl α7 nAChR (positive modulator; EC₅₀ = 8.9 µM), CaV2.2 (IC₅₀ = 25.4 µM)
Compound 33 [(E)-3-(5-chlorofuran-2-yl)-2-cyano-N-(4-methoxybenzyl)acrylamide] C2: Cyano; C3: 5-chlorofuran-2-yl; N: 4-methoxybenzyl Chlorinated furan; different N-substituent Broad-spectrum cytotoxicity (GI₅₀ = 5–16 µM)
Compound 4i [2-cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide] C2: Cyano; C3: Coumarin-fused substituent Chromene moiety instead of furan Antimicrobial activity (MIC = 4–6 µM)

Pharmacological Activity Comparison

Table 1: Receptor Modulation and Channel Inhibition
Compound α7 nAChR Modulation (EC₅₀/IC₅₀) CaV2.2 Inhibition (IC₅₀) Antinociceptive Activity
Target Compound Not reported (predicted α7 PAM) Not reported Likely via α7 potentiation (extrapolated)
DM490 IC₅₀ = 15.7 µM (negative modulation) No significant effect Reduces DM497’s antinociception via α7 antagonism
DM497 EC₅₀ = 9.8 µM (positive modulation) IC₅₀ = 12.3 µM Strong antinociception in neuropathic pain models
PAM-2 EC₅₀ = 8.9 µM (positive modulation) IC₅₀ = 25.4 µM Anti-neuropathic pain (3 mg/kg in mice)
Compound 33 N/A N/A Cytotoxic (GI₅₀ = 5–16 µM)
Table 2: Impact of Substituents on Activity
Substituent Effect on Activity Example Compounds
Cyano group (C2) Enhances cytotoxicity and protease inhibition; may stabilize binding via dipole interactions Target compound, Compound 33
Furan vs. Thiophene (C3) Thiophene increases α7 nAChR potency (DM497 EC₅₀ = 9.8 µM vs. PAM-2 EC₅₀ = 8.9 µM) DM497 (thiophene) vs. PAM-2 (furan)
N-Substituent (e.g., 2,4-dimethylphenyl) Bulky groups may enhance receptor selectivity or metabolic stability Target compound vs. DM490 (methyl-p-tolyl)

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Cyano Group: The C2 cyano group in the target compound likely enhances binding to enzymatic targets (e.g., proteases or kinases) compared to non-cyano analogs like DM490 or PAM-2 .
  • Furan vs. Thiophene : Thiophene-containing analogs (e.g., DM497) show stronger α7 nAChR potentiation than furan-based compounds, suggesting heterocycle electronic properties influence receptor interaction .
  • N-Substituents: Methylation (DM490) or dimethylation (target compound) at the nitrogen reduces antinociceptive activity compared to unsubstituted derivatives (PAM-2), possibly due to steric hindrance at the receptor site .

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